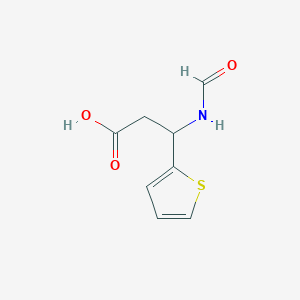

3-Formamido-3-(thiophen-2-yl)propanoic acid

Beschreibung

3-Formamido-3-(thiophen-2-yl)propanoic acid (CAS: 1343846-38-7) is a specialized organic compound featuring a propanoic acid backbone substituted at the β-carbon with a thiophen-2-yl group and a formamido (-NHCHO) moiety. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The thiophene ring contributes aromaticity and sulfur-mediated electronic effects, while the formamido group enhances hydrogen-bonding capacity, influencing solubility and target interactions .

Eigenschaften

Molekularformel |

C8H9NO3S |

|---|---|

Molekulargewicht |

199.23 g/mol |

IUPAC-Name |

3-formamido-3-thiophen-2-ylpropanoic acid |

InChI |

InChI=1S/C8H9NO3S/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12) |

InChI-Schlüssel |

ZFRUZQSHKABLRA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1)C(CC(=O)O)NC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formamido-3-(thiophen-2-yl)propanoic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.

Introduction of the Amino Group: The amino group can be introduced via a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formylation and Carboxylation:

Industrial Production Methods: Industrial production of 3-Formamido-3-(thiophen-2-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the formamido group, converting it to an amino group.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of novel thiophene-based materials with unique electronic properties.

Biology:

- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

- Explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry:

- Utilized in the production of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-Formamido-3-(thiophen-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the formamido and carboxylic acid groups can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Analogues: Thiophene vs. Furan/Phenyl Derivatives

Key Compounds :

- 3-(Furan-2-yl)-3-phenylpropanoic acid derivatives ()

- 3-Phenylpropanoic acid derivatives ()

Functional Group Variations: Formamido vs. Amino/Acetamido

Key Compounds :

- (R/S)-2-Amino-3-(thiophen-2-yl)propanoic acid ()

- 2-Acetamido-3-(thiophen-2-yl)propanoic acid ()

Insights: The formamido group balances solubility and stability, avoiding the high basicity of amino groups. Amino derivatives (e.g., D-Tyrosine analogs in ) are more polar and suited for biological uptake, while acetamido derivatives offer intermediate properties .

Complex Substituents: Indole, Thiomorpholine, and Fullerene Conjugates

Key Compounds :

- 3-(5-Methyl-2-thien-2-yl-1H-indol-3-yl)propanoic acid ()

- Fullerene C60 with thiophen-2-yl acetic acid residues ()

Insights : Bulkier substituents (e.g., indole) reduce solubility but may enhance target specificity. Fullerene conjugates leverage thiophene’s electronic properties for antiviral activity but face toxicity challenges .

Biologische Aktivität

3-Formamido-3-(thiophen-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and applications, supported by data tables and case studies.

Structural Characteristics

The compound features a formamido group attached to a thiophene ring , contributing to its distinctive chemical properties. The molecular formula is , which indicates the presence of nitrogen, oxygen, and sulfur alongside carbon and hydrogen. The thiophene ring is known for enhancing the biological activity of compounds through various mechanisms, including enzyme inhibition and receptor modulation.

Biological Activities

Research has indicated that 3-Formamido-3-(thiophen-2-yl)propanoic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition zones in agar diffusion tests.

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). In vitro studies revealed varying degrees of cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth .

- Enzyme Inhibition : There is evidence that compounds with similar structures can inhibit specific metabolic pathways by interacting with enzymes. The potential for 3-Formamido-3-(thiophen-2-yl)propanoic acid to act as an enzyme inhibitor warrants further investigation into its mechanism of action.

The biological activity of 3-Formamido-3-(thiophen-2-yl)propanoic acid can be attributed to several mechanisms:

- Hydrogen Bonding : The formamido group can participate in hydrogen bonding, enhancing interactions with biological targets such as proteins or nucleic acids.

- Structural Analogs : Compounds structurally similar to 3-Formamido-3-(thiophen-2-yl)propanoic acid have demonstrated the ability to interfere with cellular signaling pathways, leading to apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, 3-Formamido-3-(thiophen-2-yl)propanoic acid exhibited notable antimicrobial effects. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating a broader spectrum of activity compared to traditional antibiotics.

Case Study 2: Anticancer Activity

A series of experiments were performed using MCF-7 and HepG-2 cell lines. The results indicated that 3-Formamido-3-(thiophen-2-yl)propanoic acid significantly reduced cell viability at concentrations as low as 10 µM, with an IC50 value around 25 µM for MCF-7 cells. This suggests potential for development as an anticancer agent .

Comparative Analysis

The following table summarizes the biological activities and structural features of compounds related to 3-Formamido-3-(thiophen-2-yl)propanoic acid:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-3-(thiophen-2-yl)propanoic acid | Contains an amino group instead of a formamido group | Moderate anticancer activity |

| 2-(Thiophen-2-yl)acetic acid | Simpler structure lacking formamido functionality | Limited antimicrobial effects |

| 5-(Thiophen-2-yl)-1H-pyrazole | Pyrazole ring fused with thiophene | Significant antiproliferative effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.